molecular formula C16H19N3O4S B2675049 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034429-15-5

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2675049
CAS No.: 2034429-15-5
M. Wt: 349.41
InChI Key: BPZFVIFUTSUMMT-UHFFFAOYSA-N
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Description

1-(3-((1-Methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule characterized by three key structural motifs:

  • Imidazole core: A 1-methyl-substituted imidazole ring, a heterocyclic structure known for its role in biological interactions, particularly in enzyme inhibition and receptor binding .
  • Sulfonylazetidine moiety: A four-membered azetidine ring linked to a sulfonyl group, which enhances solubility and stability while influencing pharmacokinetic properties .

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-5-3-4-6-14(12)23-11-15(20)19-9-13(10-19)24(21,22)16-17-7-8-18(16)2/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFVIFUTSUMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Azetidine Ring : A four-membered ring that contributes to the compound's reactivity.
  • Imidazole Group : Known for its biological significance, particularly in enzyme interactions.
  • Sulfonamide Moiety : Often associated with antibacterial properties.

Key Structural Data

PropertyValue
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
Melting PointTo be determined
SolubilityModerate in polar solvents

Synthesis Pathways

The synthesis of this compound can be approached through several methods, typically involving the reaction of imidazole derivatives with sulfonyl chlorides followed by cyclization to form the azetidine structure.

Common Synthetic Route :

  • Formation of Sulfonamide : Reaction of 1-methyl-1H-imidazole with sulfonyl chloride.
  • Cyclization : Formation of the azetidine ring through nucleophilic attack.
  • Final Modification : Introduction of the o-tolyloxy group via etherification.

Biological Activity

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties due to their ability to inhibit folate synthesis in bacteria. The imidazole component enhances binding affinity to target enzymes, potentially increasing efficacy.

Antitumor Activity

Preliminary studies suggest that compounds similar to this one may possess antitumor properties by interfering with cellular signaling pathways involved in cancer progression. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Case Studies

  • Study on Antibacterial Efficacy : A study demonstrated that a related sulfonamide compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Antitumor Screening : In vitro assays showed that the compound induced apoptosis in human cancer cell lines, suggesting potential for development as an anticancer agent.

The biological activity of 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes, disrupting metabolic pathways.
  • Interaction with DNA/RNA : Potential interference with nucleic acid synthesis or function, leading to cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name / ID Key Substituents Functional Impact Reference
Target Compound Sulfonylazetidine, o-tolyloxy Enhanced solubility (sulfonyl), steric effects (azetidine), lipophilicity (o-tolyl)
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone Biphenyl, sulfanyl (thioether) Reduced polarity (thioether vs. sulfonyl), increased aromatic π-π interactions (biphenyl)
Sertaconazole (CAS 99592-32-2) 2,4-Dichlorophenyl, imidazol-1-yl ethanol Antifungal activity (dichlorophenyl), hydroxyl group for hydrogen bonding
LX2931 (S1PL Inhibitor) Tetrahydroxybutyl, oxime Immunomodulation (hydroxy groups), reversible lymphocyte reduction
3-(1H-imidazol-1-yl)-2-(4-trifluoromethylphenyl)-1,2-epoxypropane Trifluoromethylphenyl, epoxide Electron-withdrawing CF3 enhances metabolic stability; epoxide for covalent binding
AD8 (Adamantane-linked imidazolyl ethanone) Adamantane, imidazol-1-yl High lipophilicity (adamantane), potential blood-brain barrier penetration

Pharmacokinetic Considerations

  • Sulfonyl vs. Thioether : Sulfonyl groups (target compound) improve aqueous solubility compared to thioether analogs (), which may enhance oral bioavailability .
  • Azetidine vs.
  • Electron-Withdrawing Groups : The CF3 group in enhances metabolic stability, whereas the o-tolyloxy group in the target compound may increase oxidative metabolism .

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